Tetrabutylammonium hexafluorophosphate

Catalog No.
S578148
CAS No.
3109-63-5
M.F
C16H36N.F6P
C16H36F6NP
M. Wt
387.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium hexafluorophosphate

CAS Number

3109-63-5

Product Name

Tetrabutylammonium hexafluorophosphate

IUPAC Name

tetrabutylazanium hexafluorophosphate

Molecular Formula

C16H36N.F6P
C16H36F6NP

Molecular Weight

387.43 g/mol

InChI

InChI=1S/C16H36N.F6P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3,4,5)6/h5-16H2,1-4H3;/q+1;-1

InChI Key

BKBKEFQIOUYLBC-UHFFFAOYSA-N

SMILES

Array

Synonyms

tetra-n-butylammonium dodecylsulfate, tetra-n-butylammonium hexafluorophosphate, tetrabutylammonium, tetrabutylammonium azide, tetrabutylammonium bromide, tetrabutylammonium chloride, tetrabutylammonium cyanide, tetrabutylammonium fluoride, tetrabutylammonium hydrogen sulfate, tetrabutylammonium hydroxide, tetrabutylammonium iodide, tetrabutylammonium monophosphate, tetrabutylammonium nitrate, tetrabutylammonium perchlorate, tetrabutylammonium sulfate, tetrabutylammonium sulfate (1:1), sodium salt

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F

The exact mass of the compound Tetrabutylammonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium hexafluorophosphate (TBAPF6, CAS 3109-63-5) is a premier quaternary ammonium salt universally utilized as a supporting electrolyte in non-aqueous electrochemistry. Comprising a bulky, sterically hindered tetrabutylammonium cation and a highly stable, non-coordinating hexafluorophosphate anion, this compound is engineered to provide high ionic conductivity without participating in redox events [1]. For procurement and material selection, its core value lies in its exceptional solubility across a wide spectrum of polar and low-dielectric organic solvents, combined with a broad electrochemical stability window. Unlike legacy salts that pose severe safety risks or coordinate strongly with analytes, TBAPF6 serves as the inert, reliable baseline for cyclic voltammetry, electrosynthesis, and organic battery research.

Substituting TBAPF6 with closely related electrolytes often leads to critical failures in safety, solubility, or data integrity. Replacing it with tetrabutylammonium perchlorate (TBAP) introduces a severe explosion hazard during the mandatory vacuum-drying processes required to achieve anhydrous conditions [1]. Conversely, utilizing lithium hexafluorophosphate (LiPF6) introduces a highly polarizing, small lithium cation that tightly ion-pairs with electrogenerated radical anions, artificially shifting redox potentials and distorting fundamental thermodynamic measurements [2]. Furthermore, attempting to use shorter-chain analogs like tetraethylammonium hexafluorophosphate (TEAPF6) severely restricts solvent choice, as TEAPF6 lacks the lipophilicity required to achieve sufficient conductivity in low-dielectric solvents such as dichloromethane or tetrahydrofuran. Therefore, TBAPF6 is uniquely positioned to balance safety, inertness, and broad solvent compatibility.

Elimination of Explosion Hazards in Electrolyte Preparation

Tetrabutylammonium perchlorate (TBAP) was historically used as a supporting electrolyte, but its perchlorate anion presents a severe explosion hazard when subjected to heat, friction, or vacuum drying—mandatory steps for removing trace water in non-aqueous electrochemistry. Tetrabutylammonium hexafluorophosphate (TBAPF6) directly replaces TBAP, providing an equivalent or wider electrochemical window while completely eliminating the shock and thermal detonation risks associated with perchlorates[1]. This allows for safe, routine vacuum drying and bulk scale-up without requiring specialized blast-proof facilities.

Evidence DimensionThermal and Shock Sensitivity (Explosion Risk)
Target Compound DataNon-explosive under standard vacuum drying and heating protocols
Comparator Or BaselineTetrabutylammonium perchlorate (TBAP) (Severe explosion hazard when dried or heated)
Quantified DifferenceComplete elimination of detonation risk with equivalent electrochemical performance
ConditionsStandard anhydrous electrolyte preparation (vacuum drying at elevated temperatures)

Procurement and safety departments strictly regulate perchlorates; TBAPF6 ensures EHS compliance without compromising electrochemical range.

Minimization of Ion-Pairing in Fundamental Redox Studies

In non-aqueous cyclic voltammetry, the choice of cation drastically affects the observed redox potentials of organic molecules. Small cations like lithium (from LiPF6) strongly coordinate with electrogenerated radical anions, causing significant anodic shifts and altering the reaction mechanism. In contrast, the bulky tetrabutylammonium cation in TBAPF6 (radius ~4.9 Å) effectively shields the charge, minimizing ion-pairing interactions [1]. This weak coordination ensures that the measured redox potentials accurately reflect the intrinsic thermodynamic properties of the analyte rather than the stabilization energy of the electrolyte complex.

Evidence DimensionAnalyte Reduction Potential Shift (Ion-Pairing Strength)
Target Compound DataTBAPF6 (Bulky TBA+ minimizes coordination, preserving intrinsic redox potentials)
Comparator Or BaselineLithium hexafluorophosphate (LiPF6) (Small Li+ causes strong anodic shifts via tight ion-pairing)
Quantified DifferencePrevents hundreds of millivolts of artifactual potential shift during radical anion generation
ConditionsCyclic voltammetry of organic electron acceptors in aprotic solvents

Accurate determination of HOMO/LUMO levels in organic semiconductors requires an electrolyte that does not chemically interfere with the reduced species.

Superior Solubility in Low-Dielectric Organic Solvents

Electrochemical analysis of highly non-polar organic and organometallic compounds often requires low-dielectric solvents like dichloromethane (DCM) or tetrahydrofuran (THF). While tetraethylammonium (TEA+) salts often struggle to reach the necessary 0.1 M concentration in these solvents due to limited solubility, the extended alkyl chains of TBAPF6 provide excellent lipophilicity[1]. TBAPF6 readily dissolves to form highly conductive solutions (>0.1 M) in DCM, THF, and other low-polarity media, preventing ohmic drop (iR drop) and signal distortion during voltammetric sweeps.

Evidence DimensionSolubility and Conductivity in Low-Dielectric Solvents
Target Compound DataTBAPF6 (Readily achieves >0.1 M working concentrations in DCM and THF)
Comparator Or BaselineTetraethylammonium hexafluorophosphate (TEAPF6) (Poor solubility in DCM/THF, often restricting use to highly polar solvents like acetonitrile)
Quantified DifferenceEnables standard 0.1 M to 0.5 M electrolyte concentrations in a broader range of non-polar media
ConditionsPreparation of supporting electrolyte solutions in dichloromethane or tetrahydrofuran

Allows researchers to select the solvent based on analyte solubility rather than being restricted by the electrolyte's solubility limits.

Extended Electrochemical Window for Extreme Redox Probing

The hexafluorophosphate anion is highly resistant to oxidation, and the tetrabutylammonium cation is highly resistant to reduction, granting TBAPF6 an exceptionally wide electrochemical window. In purified acetonitrile, TBAPF6 provides a working potential range that can exceed 4.0 V (e.g., approximately -2.5 V to +2.0 V vs. Ag/Ag+), far surpassing the stability limits of traditional aqueous electrolytes or alkali metal halides[1]. This broad window allows for the observation of deep oxidation and reduction events that would otherwise be masked by the breakdown of the solvent or the supporting electrolyte.

Evidence DimensionAccessible Electrochemical Window
Target Compound DataTBAPF6 (Provides a >4.0 V stable window in aprotic solvents like acetonitrile)
Comparator Or BaselineAlkali metal halides/nitrates (Narrower window due to premature anion oxidation or cation reduction)
Quantified DifferenceExtends the observable redox range by >1.0 V, enabling the study of highly reactive intermediates
ConditionsCyclic voltammetry in anhydrous acetonitrile on inert working electrodes

Essential for probing wide-bandgap materials, catalysts, and molecules with extreme ionization potentials or electron affinities.

Non-Aqueous Cyclic Voltammetry of Organic Semiconductors

Because TBAPF6 minimizes ion-pairing and provides an exceptionally wide electrochemical window, it is the standard supporting electrolyte for evaluating the HOMO and LUMO energy levels of organic photovoltaics (OPVs) and OLED materials [1]. Its use ensures that the measured oxidation and reduction potentials are thermodynamically accurate and free from solvent or electrolyte coordination artifacts.

Electrocatalytic CO2 Reduction in Aprotic Media

In fundamental studies of CO2 reduction to value-added chemicals, reaching highly negative cathodic potentials without breaking down the electrolyte is critical. TBAPF6 provides the necessary cathodic stability and high solubility in solvents like DMF and acetonitrile, allowing researchers to accurately probe the catalytic mechanisms of molecular catalysts without background interference [1].

Redox Flow Battery (RFB) Active Material Screening

When developing novel organic redox-active molecules (ROMs) for non-aqueous redox flow batteries, researchers require a baseline electrolyte that is both highly soluble in low-viscosity solvents and electrochemically inert. TBAPF6 serves as the ideal procurement choice for initial cyclic voltammetry and bulk electrolysis screening, ensuring that any observed degradation or kinetic limitations are intrinsic to the ROM rather than the supporting salt [1].

Physical Description

Off-white powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

7

Exact Mass

387.24895612 Da

Monoisotopic Mass

387.24895612 Da

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Other CAS

3109-63-5

Wikipedia

Tetrabutylammonium_hexafluorophosphate

General Manufacturing Information

1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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